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For researchers, scientists, and drug development professionals, obtaining pure DNA is a

critical first step for a multitude of downstream applications, from PCR and sequencing to

cloning and microarray analysis. The presence of contaminants can inhibit enzymatic reactions

and lead to inaccurate results. This guide provides a comparative analysis of DNA purity

assessment using spectrophotometry, focusing on DNA extracted via a TTAB-based method

and comparing its performance with common alternatives: the CTAB method, the Phenol-

Chloroform method, and commercial DNA extraction kits.

The Principle of Spectrophotometric Purity
Assessment
Spectrophotometry is a widely used method to assess the concentration and purity of DNA

samples. It relies on the principle that molecules absorb light at specific wavelengths. For DNA,

the key absorbance maxima are:

260 nm: The wavelength at which nucleic acids (both DNA and RNA) exhibit maximum

absorbance.

280 nm: The wavelength at which proteins, specifically those with aromatic amino acids,

absorb light.
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230 nm: The wavelength at which other common contaminants, such as phenol, guanidine

salts (often used in column-based kits), and carbohydrates, show strong absorbance.[1]

Two critical ratios are calculated from these absorbance readings to determine DNA purity:

A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~1.8 is

generally accepted as indicative of pure DNA.[1][2] A lower ratio suggests the presence of

protein or phenol contamination.[1]

A260/A230 Ratio: This ratio indicates the presence of organic contaminants and salts. For

pure DNA, this ratio should ideally be in the range of 2.0-2.2.[2] A lower ratio can point to

contamination with phenol, guanidine, or carbohydrates.[2]

Comparison of DNA Extraction Methods
The choice of DNA extraction method significantly impacts the purity and yield of the final DNA

sample. Below is a comparison of four common methods. The "TTAB" method, for the purpose

of this guide, refers to a non-ionic detergent-based lysis buffer containing Tris, Triton X-100,

HCl, EDTA, NaCl, and β-mercaptoethanol.
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Method Principle
Typical

DNA Yield

Typical

A260/A28

0 Ratio

Typical

A260/A23

0 Ratio

Advantag
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TTAB (Tris-

Triton-HCl-

EDTA-

NaCl-BME)

Cell lysis

using a

non-ionic

detergent

(Triton X-

100) to

disrupt cell

membrane

s.

Moderate

to High
1.7 - 1.9 1.8 - 2.2

Relatively

simple and

rapid;

avoids

hazardous

organic

solvents.

May not be

as effective

for tissues

with high

nuclease

content;

potential

for

carryover

of some

cellular

component

s.

CTAB
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Trimethyla

mmonium

Bromide)

Uses a

cationic
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(CTAB) to
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and

precipitate

DNA,

effectively
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High 1.8 - 2.0 1.9 - 2.2

Effective

for plant

tissues and

other

samples

with high
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content;
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molecular

weight

DNA.[3]

Can be

time-

consuming;
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the use of

chloroform.

Phenol-

Chloroform

Organic

extraction

to separate

proteins

and lipids

from the

aqueous

High 1.7 - 1.9 1.5 - 2.0 A classic

and robust

method

yielding

high-purity

DNA;

effective at
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hazardous

and toxic

organic

solvents

(phenol

and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10278931/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA

solution.

removing

proteins.[4]

[5]

chloroform)

; is labor-

intensive

and

requires a

fume hood.

[4]

Commercia

l Kits

(Silica

Column-

based)

DNA binds

to a silica

membrane

in the

presence

of

chaotropic

salts,

followed by

washing

and

elution.

Moderate

to High
1.8 - 2.0 > 2.0

Fast and

easy to use

with

standardiz

ed

protocols;

high purity

DNA with

minimal

contaminati

on.[6]

Can be

more

expensive

per

sample;

may result

in lower

yields for

some

sample

types.

Experimental Protocols
I. DNA Extraction Protocols
A. TTAB (Tris-Triton-HCl-EDTA-NaCl-BME) DNA Extraction Protocol (Representative)

This protocol is a representative method based on the specified components.

Lysis Buffer Preparation: Prepare a lysis buffer containing 100 mM Tris-HCl (pH 8.0), 1%

Triton X-100, 20 mM EDTA, 1.4 M NaCl, and 1% β-mercaptoethanol (added just before use).

Sample Homogenization: Grind 100 mg of tissue in liquid nitrogen to a fine powder.

Lysis: Add 1 mL of pre-warmed (65°C) TTAB lysis buffer to the powdered tissue and vortex

vigorously. Incubate at 65°C for 60 minutes with occasional mixing.

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
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Supernatant Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge

tube.

DNA Precipitation: Add 0.7 volumes of isopropanol and mix gently by inversion. Incubate at

-20°C for 30 minutes.

Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white DNA pellet should be

visible.

Washing: Discard the supernatant and wash the pellet with 1 mL of 70% ethanol. Centrifuge

at 12,000 x g for 5 minutes at 4°C.

Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer (10 mM Tris-HCl, 1 mM

EDTA, pH 8.0).

B. CTAB (Cetyl Trimethylammonium Bromide) DNA Extraction Protocol

CTAB Buffer Preparation: Prepare a 2X CTAB buffer containing 100 mM Tris-HCl (pH 8.0),

1.4 M NaCl, 20 mM EDTA, 2% CTAB (w/v), and 1% PVP (polyvinylpyrrolidone). Add 0.2% β-

mercaptoethanol just before use.

Sample Homogenization: Grind 100 mg of tissue in liquid nitrogen.

Lysis: Add 1 mL of pre-warmed (65°C) CTAB buffer and incubate at 65°C for 60 minutes.

Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by

inversion for 15 minutes.

Phase Separation: Centrifuge at 12,000 x g for 10 minutes.

Supernatant Transfer: Transfer the upper aqueous phase to a new tube.

DNA Precipitation: Add 0.7 volumes of cold isopropanol and incubate at -20°C for 30

minutes.
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Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C. Wash the pellet with

70% ethanol.

Drying and Resuspension: Air-dry the pellet and resuspend in TE buffer.

C. Phenol-Chloroform DNA Extraction Protocol

Lysis: Homogenize 100 mg of tissue in a suitable lysis buffer (e.g., 100 mM Tris-HCl pH 8.0,

10 mM EDTA, 100 mM NaCl, 0.5% SDS) and incubate with Proteinase K at 56°C.

Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol

(25:24:1) and mix thoroughly.

Phase Separation: Centrifuge at 12,000 x g for 10 minutes.

Aqueous Phase Transfer: Carefully transfer the upper aqueous layer to a new tube.

Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl

alcohol (24:1) to remove residual phenol.

DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol

and salt (e.g., sodium acetate).

Pelleting, Washing, and Resuspension: Pellet the DNA by centrifugation, wash with 70%

ethanol, air-dry, and resuspend in TE buffer.

D. Commercial DNA Extraction Kit Protocol (Generic Silica Column-based)

Lysis: Lyse the sample according to the manufacturer's instructions, typically involving a

specialized lysis buffer and Proteinase K digestion.

Binding: Add a binding buffer (often containing ethanol) to the lysate and transfer the mixture

to a silica spin column.

Centrifugation: Centrifuge to bind the DNA to the silica membrane.

Washing: Wash the membrane with the provided wash buffers to remove contaminants. This

usually involves one or two wash steps.
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Drying: Centrifuge the empty column to remove any residual ethanol.

Elution: Place the column in a clean collection tube and add the elution buffer (often a low-

salt buffer or nuclease-free water) directly to the center of the membrane. Incubate for a few

minutes and then centrifuge to elute the purified DNA.

II. Spectrophotometric Analysis of DNA Purity Protocol
Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at

least 15 minutes. Select the nucleic acid quantification program.

Blanking: Use the same buffer in which the DNA is resuspended (e.g., TE buffer) to blank the

instrument. Pipette a small volume (typically 1-2 µL for NanoDrop-style instruments) onto the

pedestal, or fill a cuvette for traditional spectrophotometers, and take a blank reading.

Sample Measurement: Clean the pedestal or use a fresh cuvette. Pipette the same volume

of your DNA sample and take the absorbance readings.

Data Recording: Record the absorbance values at 260 nm, 280 nm, and 230 nm. The

instrument will typically automatically calculate the A260/A280 and A260/A230 ratios.

Concentration Calculation: The DNA concentration is calculated using the Beer-Lambert law,

where an A260 reading of 1.0 corresponds to approximately 50 µg/mL of double-stranded

DNA.[7] The instrument software usually provides the concentration in ng/µL.
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Click to download full resolution via product page

Caption: Workflow for DNA extraction and subsequent purity assessment using

spectrophotometry.

Conclusion
The selection of a DNA extraction method is a critical decision that should be based on the

specific requirements of the downstream application, the nature of the starting material, and

available resources. While the classic Phenol-Chloroform method is robust, its use of

hazardous materials is a significant drawback. The CTAB method is highly effective for plant

tissues rich in polysaccharides. Commercial kits offer convenience and high purity, making

them suitable for many applications, though at a higher cost. The TTAB-based method

represents a viable alternative that balances simplicity, safety, and efficiency, particularly for

routine applications where high-throughput is desired and the sample matrix is not overly

complex.

Regardless of the extraction method chosen, spectrophotometric analysis of the A260/A280

and A260/A230 ratios remains an essential and accessible quality control step to ensure the

integrity of downstream molecular biology experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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